molecular formula C15H20N2O3 B11426960 N-butyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-butyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11426960
M. Wt: 276.33 g/mol
InChI Key: DOCAONXEMJWVAR-UHFFFAOYSA-N
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Description

N-butyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a chemical compound with the following structural formula:

Structure: C17H22N2O3\text{Structure: } \text{C}_{17}\text{H}_{22}\text{N}_2\text{O}_3 Structure: C17​H22​N2​O3​

It belongs to the class of oxazole derivatives and contains a butyl group, a methoxyphenyl group, and an oxazole ring. The compound’s systematic name is (2-Butylbenzofuran-3-yl) (4-methoxyphenyl)methanone .

Preparation Methods

Synthetic Routes:

The synthesis of N-butyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves several steps

  • Oxazole Formation

    • Start with 4-methoxybenzaldehyde.
    • React it with butylamine to form the corresponding imine.
    • Cyclize the imine with glyoxylic acid to yield the oxazole ring.
  • Carboxamide Formation

    • Convert the oxazole compound to its acid chloride.
    • React the acid chloride with ammonia or an amine to form the carboxamide.

Industrial Production:

Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency and yield.

Chemical Reactions Analysis

N-butyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various reactions:

    Oxidation: Oxidation of the benzylic carbon can lead to the formation of a carboxylic acid or other oxidized products.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The benzylic position is susceptible to nucleophilic substitution reactions due to resonance stabilization of the benzylic carbocation.

Common reagents include N-bromosuccinimide (NBS) for benzylic bromination and reducing agents for carbonyl reduction.

Scientific Research Applications

N-butyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide finds applications in:

    Medicine: It may exhibit biological activity, making it relevant for drug discovery.

    Chemical Research: Researchers study its reactivity and properties.

    Industry: It could serve as a precursor for other compounds.

Mechanism of Action

The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise mode of action.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

N-butyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C15H20N2O3/c1-3-4-9-16-15(18)14-10-13(17-20-14)11-5-7-12(19-2)8-6-11/h5-8,14H,3-4,9-10H2,1-2H3,(H,16,18)

InChI Key

DOCAONXEMJWVAR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1CC(=NO1)C2=CC=C(C=C2)OC

Origin of Product

United States

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